methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
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Description
Methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a useful research compound. Its molecular formula is C₂₈H₃₅NO₁₄S and its molecular weight is 641.64. The purity is usually 95%.
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Scientific Research Applications
Uncommon Transformations and Synthesis Techniques
Transformation of Methyl Compounds Initiated by Bases : Research demonstrates the transformation of methyl compounds under treatment with various bases, leading to different products depending on the applied base, showcasing the versatility of methyl compounds in chemical synthesis N. Ivanova et al., 2006.
Dirhodium(II)-catalyzed C-H Insertion Reaction : A study illustrates the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of certain methyl compounds, demonstrating a method to synthesize optically active, highly functionalized compounds T. Yakura et al., 1999.
Primary Amine-Promoted Ring Opening : Research on carbapenem-derived compounds indicates primary amine-promoted ring opening leading to the formation of pyrrolidine derivatives, highlighting a method for modifying molecular structures Z. R. Valiullina et al., 2020.
Applications in Molecular Synthesis
Chiral Building Blocks for Prostanoids : A study focused on the synthesis of chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids, showcasing the potential of complex methyl compounds in synthesizing biologically active molecules Z. R. Valiullina et al., 2019.
Analysis of Linkage Positions in Glucopyranosyl Residues : An analytical study on the reductive-cleavage method to analyze linkage positions in glucopyranosyl residues, relevant for understanding the structural aspects of complex carbohydrates J. A. Bennek et al., 1986.
Properties
IUPAC Name |
methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30)/t21-,22+,23-,24?,25+,26+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKVWJLAMASCK-IYUIIGPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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